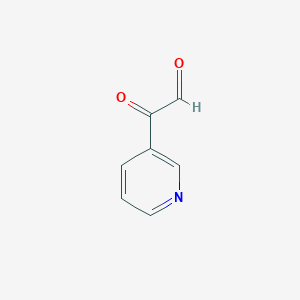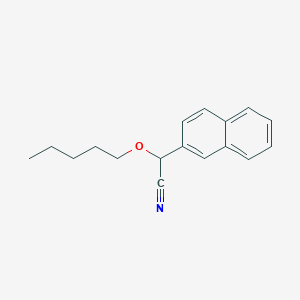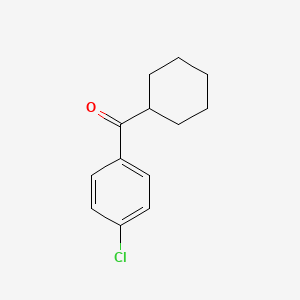
4-Chlorophenyl cyclohexyl ketone
Übersicht
Beschreibung
4-Chlorophenyl cyclohexyl ketone (4-CPCK) is an organic compound that is used in various scientific and industrial applications. It is a versatile compound that has been studied for its properties, synthesis methods, mechanisms of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
4-Chlorophenyl cyclohexyl ketone serves as a key intermediate in the synthesis of complex molecules. For instance, its derivatives are synthesized for use in insecticides, highlighting its role in the development of agricultural chemicals. The synthesis process often involves acylation and cyclization reactions, demonstrating the compound's versatility in organic synthesis (Gao Xue-yan, 2011).
Environmental Degradation Studies
Research on 4-Chlorophenyl compounds, including 4-Chlorophenyl cyclohexyl ketone, has extended into environmental science, particularly in studies concerning the degradation of chlorinated organic pollutants. Studies have shown the degradation of 4-chlorophenol, a related compound, using UV and organic oxidants, revealing potential pathways for environmental remediation of chlorophenol pollutants (Swati Sharma, M. Mukhopadhyay, Z. Murthy, 2012). This work underscores the importance of understanding the reactivity and breakdown of chlorinated organic compounds in mitigating environmental pollution.
Advances in Polymer Chemistry
The compound's relevance extends to polymer chemistry, where derivatives of 4-Chlorophenyl cyclohexyl ketone are used as photoinitiators in photopolymerization processes. The adaptability of thioxanthone derivatives, for example, showcases the potential for 4-Chlorophenyl cyclohexyl ketone in developing new polymerization technologies that are initiated by light (Sajjad Dadashi-Silab, Cansu Aydogan, Y. Yagcı, 2015).
Hydrodechlorination Studies
In the field of catalysis and wastewater treatment, 4-Chlorophenyl compounds have been studied for their hydrodechlorination using palladium catalysts. This research provides insights into the removal of chlorinated pollutants from water, showcasing the compound's utility in environmental cleanup efforts (L. Calvo, M. A. Gilarranz, J. Casas, A. F. Mohedano, J. J. Rodriguez, 2006).
Photoelectrochemical Sensing
Finally, derivatives of 4-Chlorophenyl cyclohexyl ketone have been explored in the development of photoelectrochemical sensors for detecting toxic pollutants like 4-Chlorophenol in water. The creation of heterojunctions between BiPO4 nanocrystals and BiOCl nanosheets exemplifies innovative approaches to environmental monitoring and pollutant detection (P. Yan, Desheng Jiang, Henan Li, Jian Bao, Li Xu, J. Qian, Cheng Chen, J. Xia, 2019).
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-cyclohexylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYKBHNDBXPYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468887 | |
| Record name | 4-CHLOROPHENYL CYCLOHEXYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl cyclohexyl ketone | |
CAS RN |
3277-80-3 | |
| Record name | 4-CHLOROPHENYL CYCLOHEXYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

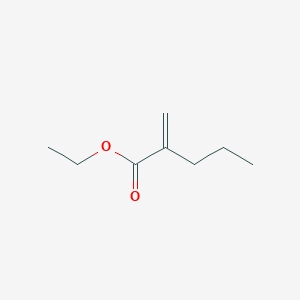

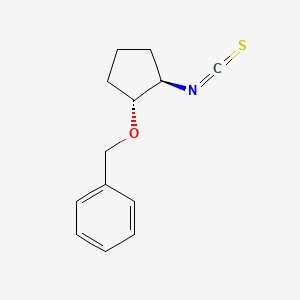
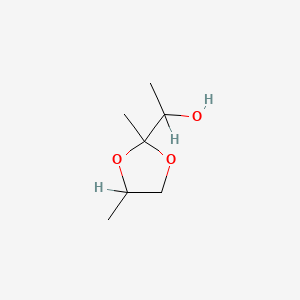

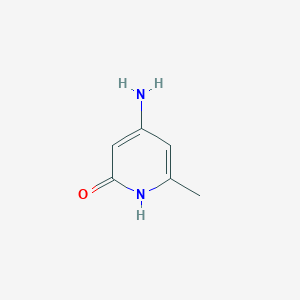

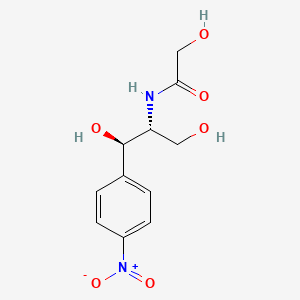


![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide](/img/structure/B1610111.png)
